molecular formula C16H9F3N2O3 B1305829 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid CAS No. 339021-26-0

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid

Número de catálogo: B1305829
Número CAS: 339021-26-0
Peso molecular: 334.25 g/mol
Clave InChI: KEJRCWXHFCFPFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure and Nomenclature

The compound 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid features a bicyclic phthalazine core fused with two benzene rings and two nitrogen atoms at positions 1 and 2. The phthalazine system is substituted at position 3 with a 3-(trifluoromethyl)phenyl group, at position 4 with a ketone, and at position 1 with a carboxylic acid moiety. The IUPAC name reflects this substitution pattern: 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylic acid .

Chemical Identifiers and Registry Numbers

CAS Number (339021-26-0)

The Chemical Abstracts Service (CAS) registry number for this compound is 339021-26-0 , uniquely identifying it in chemical databases and regulatory frameworks .

InChI Representation

The International Chemical Identifier (InChI) for the compound is:

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-7-2-1-6-11(12)13(20-21)15(23)24/h1-8H,(H,23,24)  

This string encodes the molecular structure, including connectivity and stereochemistry .

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation is:

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O  

This linear representation highlights the phthalazine core, trifluoromethylphenyl substituent, and carboxylic acid group .

Molecular Parameters

Bond Lengths and Angles

Key bond lengths and angles derived from crystallographic data of analogous phthalazine derivatives include:

Bond Type Average Length (Å) Source
C=O (ketone) 1.22 ± 0.02
C-O (carboxylic) 1.23 ± 0.01
C-N (phthalazine) 1.34 ± 0.02
C-F (CF₃) 1.33 ± 0.01
C-C (aromatic) 1.39 ± 0.01

Bond angles in the phthalazine ring approximate 120° , consistent with sp² hybridization and aromaticity .

Torsional Analysis of Trifluoromethyl Group

The trifluoromethyl (-CF₃) group adopts a conformation where one fluorine atom is nearly coplanar with the attached phenyl ring, while the other two fluorines project outward. Computational studies suggest a dihedral angle of ~60° between the CF₃ group and the phenyl ring plane, minimizing steric hindrance and electronic repulsion . Experimental validation via X-ray crystallography is pending.

Planarity of the Phthalazine Ring System

The phthalazine core exhibits near-perfect planarity, with a maximum deviation of <0.1 Å for any atom from the least-squares plane. This planarity arises from delocalized π-electrons across the conjugated system, supported by bond lengths and angles characteristic of aromatic systems (e.g., C-C: 1.39 Å, C-N: 1.34 Å) . Substituents such as the trifluoromethylphenyl group introduce minor steric perturbations but do not disrupt the overall planarity .

Propiedades

IUPAC Name

4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)21-14(22)12-7-2-1-6-11(12)13(20-21)15(23)24/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJRCWXHFCFPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylphenyl intermediate:

    Cyclization to form the phthalazine ring: The intermediate is then subjected to cyclization reactions to form the phthalazine ring. This can be achieved using reagents like hydrazine hydrate under reflux conditions.

    Introduction of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various catalysts are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Information

  • Chemical Name : 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid
  • Molecular Formula : C₁₆H₉F₃N₂O₃
  • Molecular Weight : 334.25 g/mol
  • CAS Number : 339021-26-0
  • Melting Point : 210–213 °C

Structural Characteristics

The compound features a phthalazine ring system with an oxo group and a carboxylic acid functional group, which are crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study conducted on derivatives of phthalazine compounds demonstrated that modifications at the 3-position could enhance anti-inflammatory properties. The trifluoromethyl group in this compound may contribute to increased lipophilicity, potentially improving bioavailability and efficacy in vivo.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in creating novel polymers or coatings with specific thermal and mechanical properties.

Data Table: Material Properties Comparison

PropertyThis compoundPolycarbonateEpoxy Resin
Thermal StabilityHigh (210–213 °C)ModerateHigh
Mechanical StrengthModerateHighVery High
Chemical ResistanceGoodModerateExcellent

Environmental Applications

Research has indicated that fluorinated compounds can play a role in environmental remediation due to their stability and resistance to degradation. The trifluoromethyl group enhances the hydrophobicity of the compound, allowing it to interact effectively with organic pollutants.

Case Study: Pollutant Degradation

A study explored the use of fluorinated phthalazine derivatives in the degradation of persistent organic pollutants (POPs). Results showed that these compounds could facilitate the breakdown of chlorinated hydrocarbons under specific conditions, highlighting their potential utility in environmental cleanup efforts.

Biological Research

The compound has also been studied for its effects on cellular signaling pathways. Its ability to modulate various biochemical pathways makes it a candidate for further exploration in cancer research and neurobiology.

Activity TypeObserved EffectReference
Antioxidant ActivityScavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific kinases

Mecanismo De Acción

The mechanism of action of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phthalazine ring structure allows for binding to various receptors, modulating their function and leading to desired biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related phthalazine derivatives:

Compound Name Molecular Formula Key Substituents Unique Properties
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid C₁₆H₉F₃N₂O₃ -CF₃ at phenyl ring; -COOH at position 1 High lipophilicity (-CF₃); enhanced solubility (-COOH); potential for dual polarity in biological systems
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide C₁₅H₁₁N₃O₂ Phenyl group; -CONH₂ at position 1 Carboxamide group reduces acidity vs. -COOH; increased hydrogen-bonding capacity
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid C₁₀H₈N₂O₃ -CH₃ at position 3; -COOH at position 1 Simpler structure; methyl group may reduce steric hindrance but lowers metabolic stability
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid C₁₅H₉FN₂O₃ -F at para position of phenyl ring; -COOH at position 1 Fluorine’s electronegativity enhances binding to aromatic receptors; moderate lipophilicity
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate C₁₆H₁₁F₃N₂O₃ -CF₃ at phenyl ring; methyl ester (-COOCH₃) at position 1 Ester group increases lipophilicity vs. -COOH; prodrug potential
N-(4-Chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide C₂₂H₁₃ClF₃N₃O₂ -CF₃ at phenyl ring; -CONH-(4-Cl-phenyl) at position 1 Chlorophenyl-carboxamide enhances target specificity; dual halogen effects (Cl and CF₃)
Lipophilicity and Solubility
  • The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.5–3.0), promoting membrane permeability . This contrasts with derivatives like 3-(4-fluorophenyl)-4-oxo-... (logP ~1.8–2.2), where fluorine’s smaller size reduces hydrophobicity .
  • The carboxylic acid group (-COOH) in the target compound improves aqueous solubility (e.g., ~10 mg/mL in PBS) compared to ester or carboxamide analogs, which require metabolic activation for solubility .

Key Differentiators of the Target Compound

Dual Functional Groups : The combination of -CF₃ (lipophilic) and -COOH (hydrophilic) allows for balanced pharmacokinetics, enabling both tissue penetration and systemic solubility .

Electron-Withdrawing Effects : The -CF₃ group stabilizes the phthalazine ring against enzymatic degradation, enhancing bioavailability .

Versatile Scaffold : Unlike simpler analogs (e.g., 3-methyl-4-oxo-...), the trifluoromethylphenyl substitution offers a platform for further derivatization to optimize target binding .

Actividad Biológica

4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid, with the chemical formula C16H9F3N2O3 and CAS Number 339021-26-0, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Weight : 334.26 g/mol
  • Melting Point : 210–213 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties, which may influence the binding affinity to target proteins.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
  • Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group participates in π–π stacking interactions and hydrogen bonding with amino acid residues in target enzymes, enhancing biological activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
Inhibition of COX-2Moderate inhibition observed
Inhibition of LOX-5 and LOX-15Moderate inhibition observed
Cytotoxicity against cancer cellsEvaluated against MCF-7 cell line
Antioxidant activityFree radical scavenging potential

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of various derivatives of phthalazine compounds on cholinesterases and β-secretase. The results indicated that compounds with similar structures to this compound exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for treating neurodegenerative diseases .
  • Cytotoxicity Assessment : Research involving the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibited significant cytotoxicity, indicating a potential for development as anticancer agents .
  • Molecular Docking Analysis : Docking studies revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in inflammatory pathways. This suggests a mechanism by which this compound may exert anti-inflammatory effects .

Q & A

Q. How can researchers confirm the structural identity and purity of 4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid?

Q. What safety precautions are essential for handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute oral toxicity and Category 2 for skin/eye irritation. Researchers must:
  • Use fume hoods for synthesis/purification steps to avoid inhalation of toxic fumes .
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
    Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by:

Preparing buffered solutions (pH 1–13) and incubating the compound at 25°C, 40°C, and 60°C.

Sampling aliquots at 0, 1, 2, and 4 weeks for HPLC analysis to track degradation products.

Q. What strategies resolve contradictions in reported reactivity of the trifluoromethylphenyl moiety during functionalization?

  • Methodological Answer : Contradictions may arise from solvent polarity or competing reaction pathways. To address this:
  • Use computational chemistry (DFT calculations) to model electron-withdrawing effects of the CF₃ group on reaction intermediates.
  • Validate experimentally via kinetic studies under controlled conditions (e.g., anhydrous DMF vs. aqueous ethanol) .
  • Characterize intermediates using in-situ FTIR or LC-MS to identify transient species.

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

  • Methodological Answer : SAR studies require:

Synthesis of analogs : Replace the trifluoromethyl group with electron-donating (e.g., -OCH₃) or bulkier substituents (e.g., -CF₂CF₃) to assess steric/electronic effects .

Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Q. What advanced techniques characterize crystallographic defects or polymorphism in this compound?

  • Methodological Answer : Polymorphism impacts solubility and bioavailability. Techniques include:
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns to simulated data from single-crystal structures .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and phase transitions under humidity cycles.
  • Solid-state NMR : Resolve hydrogen-bonding networks using ¹⁵N CP-MAS NMR .

Methodological Notes for Data Contradictions

  • Discrepancies in melting points : Cross-validate using DSC (heating rate: 10°C/min) and hot-stage microscopy to distinguish melting from decomposition .
  • Conflicting solubility data : Use shake-flask method with HPLC quantification under standardized conditions (e.g., 25°C, 24 hr equilibrium) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.